molecular formula C7H4Br3F B1449965 3,4-Dibromo-5-fluorobenzyl bromide CAS No. 1806307-10-7

3,4-Dibromo-5-fluorobenzyl bromide

Cat. No.: B1449965
CAS No.: 1806307-10-7
M. Wt: 346.82 g/mol
InChI Key: UYNLDWFGHKFOCR-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br3F . It is a derivative of benzyl bromide, where the benzene ring is substituted with two bromine atoms at the 3rd and 4th positions and a fluorine atom at the 5th position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorobenzyl bromide typically involves the bromination of 5-fluorobenzyl bromide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

    Bromination: Introduction of bromine atoms into the benzene ring.

    Fluorination: Introduction of the fluorine atom at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 3,4-Dibromo-5-fluorobenzyl bromide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.

Biology and Medicine: While specific biological applications are less documented, compounds like this can be used in the synthesis of pharmaceuticals and biologically active molecules.

Industry: In the industrial sector, it is used in the manufacture of specialty chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzyl bromide in chemical reactions involves the electrophilic nature of the bromine atoms, which makes the compound susceptible to nucleophilic attack. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting the overall reaction pathway.

Comparison with Similar Compounds

  • 3,4-Difluorobenzyl bromide
  • 3,5-Difluorobenzyl bromide
  • 4-Bromo-2-fluorobenzyl bromide

Uniqueness: 3,4-Dibromo-5-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating complex molecules with precise functional group placement.

Properties

IUPAC Name

1,2-dibromo-5-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNLDWFGHKFOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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